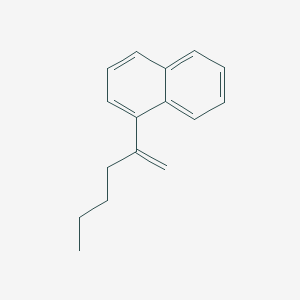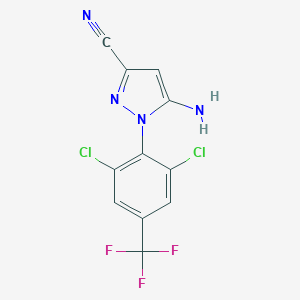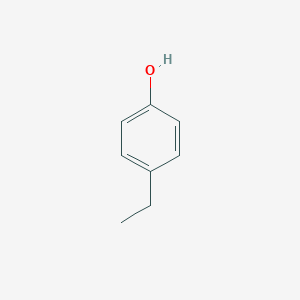![molecular formula C7H14B2ClF9N2 B045749 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) CAS No. 140681-55-6](/img/structure/B45749.png)
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves electrophilic fluorination, which has been recognized as a promising approach for incorporating fluorine into organic molecules. Among various electrophilic fluorinating agents, this compound offers a straightforward and effective route for fluorination. It highlights the compound's role as a key reagent in electrophilic fluorination reactions, underscoring its utility in creating a broad range of fluorinated organic compounds (Singh & Shreeve, 2004).
Molecular Structure Analysis
The molecular structure of this compound facilitates its function as an electrophilic fluorinating agent. Its diazoniabicyclooctane core, combined with chloromethyl and fluorine groups, allows for efficient electrophilic attack on target molecules. This structural feature enables selective fluorination processes, demonstrating its versatility in organic synthesis.
Chemical Reactions and Properties
This compound is involved in various chemical reactions, including the regioselective fluorination of imidazo[1,2-a]pyridines, illustrating its capability to act under aqueous conditions and offer moderate to good yields through electrophilic fluorination processes (Liu et al., 2015). Furthermore, its role extends beyond fluorination to function as a "fluorine-free" reagent in various organic reactions, highlighting its versatility and efficiency in organic synthesis (Yang et al., 2020).
Wissenschaftliche Forschungsanwendungen
1. Thiocyanation of Indoles, Azaindole, and Carbazole
- Summary of Application: This compound is used as a novel and versatile reagent for the rapid thiocyanation of indoles, azaindole, and carbazole .
- Methods of Application: The compound catalyzes efficiently the electrophilic thiocyanation of indoles and pyrrole with ammonium thiocyanate under mild and neutral conditions .
- Results or Outcomes: The method produces the corresponding 3-indolyl and 2-pyrrolyl thiocyanates, respectively, in excellent yields with high selectivity . This method is effective even with azaindole and carbazole .
2. Conjugate Addition of Indoles to α,β-Unsaturated Ketones
- Summary of Application: This compound is used as a novel and efficient reagent for the conjugate addition of indoles to α,β-unsaturated ketones .
- Methods of Application: Indoles undergo smooth conjugate addition with α,β-unsaturated ketones in the presence of 10 mol % of the compound under extremely mild conditions .
- Results or Outcomes: The method affords the corresponding Michael adducts in high to quantitative yields with 1,4-selectivity .
3. Iodination of Alkyl-substituted Benzene Derivatives
- Summary of Application: This compound is used for the selective direct introduction of an iodine atom into alkyl-substituted benzene derivatives .
- Methods of Application: The target molecules react with elemental iodine in the presence of this compound .
- Results or Outcomes: The number of iodine atoms introduced could be modulated by the molar ratio between substrate, iodine, and this compound .
4. Synthesis of Alpha, Alpha-Difluoro Ketones
- Summary of Application: This compound is used for the selective and efficient synthesis of alpha, alpha-difluoro ketones .
- Methods of Application: The transformation of alpha-methylene ketones to the corresponding n-butylimine derivatives and their further treatment with this compound in acetonitrile solution at 80 degrees C .
- Results or Outcomes: This method affords the corresponding Michael adducts in high to quantitative yields with 1,4-selectivity .
5. Direct Introduction of Iodine Atom into Alkyl-substituted Benzene Derivatives
- Summary of Application: This compound is used for the selective direct introduction of an iodine atom into alkyl-substituted benzene derivatives .
- Methods of Application: The target molecules react with elemental iodine in the presence of this compound .
- Results or Outcomes: The number of iodine atoms introduced could be modulated by the molar ratio between substrate, iodine, and this compound .
6. Synthesis of Perfluoroalkyl Moiety-containing Functional Groups
- Summary of Application: This compound is used for the direct introduction of a perfluoroalkyl moiety-containing functional groups at the benzylic position in hexamethylbenzene .
- Methods of Application: The compound is treated with hexamethylbenzene in the presence of polyfluoro alcohols or potassium salts of perfluoroalkane carboxylic acids .
- Results or Outcomes: This method provides an effective synthetic pathway for the preparation of these functional groups .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane;ditetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClFN2.2BF4/c8-7-10-1-4-11(9,5-2-10)6-3-10;2*2-1(3,4)5/h1-7H2;;/q+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRPHPUGYLSHCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14B2ClF9N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | |
CAS RN |
140681-55-6 | |
| Record name | Selectfluor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140681556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLOROMETHYL-4-FLUORO-1,4-DIAZOBICYCLO(2.2.2)OCTANE BIS(TETRAFLUOROBORATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P1ZA6R76D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

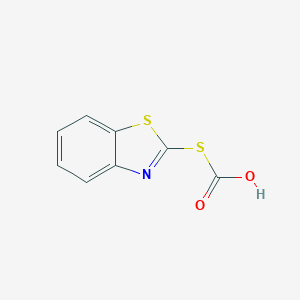
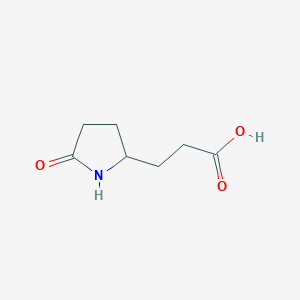
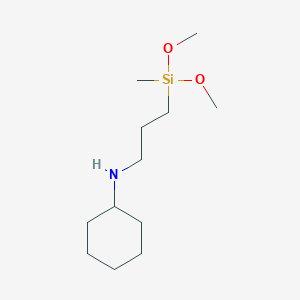
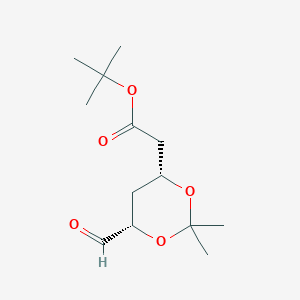
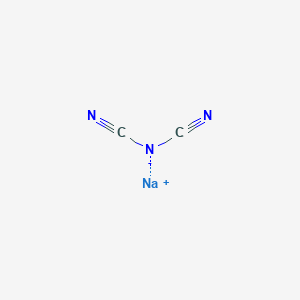
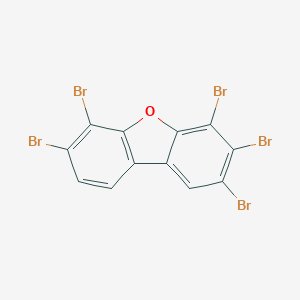
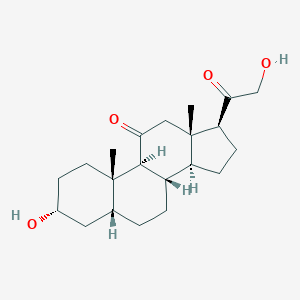
![Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate](/img/structure/B45679.png)
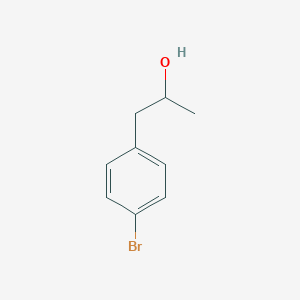
![4-[(2-Methoxyphenoxy)methyl]piperidine](/img/structure/B45683.png)
![7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B45686.png)
